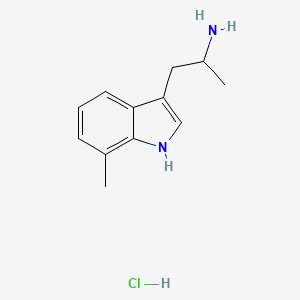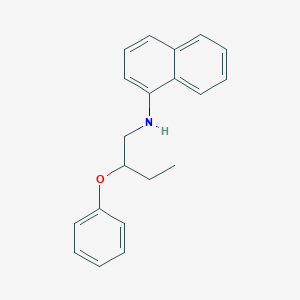![molecular formula C15H25Cl2FN2 B1389162 ({1-[2-(4-Fluorofenil)etil]piperidin-4-IL}-metil)metilamina dihidrocloruro CAS No. 1185294-29-4](/img/structure/B1389162.png)
({1-[2-(4-Fluorofenil)etil]piperidin-4-IL}-metil)metilamina dihidrocloruro
Descripción general
Descripción
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is a synthetic compound known for its applications in various fields of scientific research. This compound features a piperidine ring substituted with a 4-fluorophenyl group and an ethyl chain, making it a valuable molecule in medicinal chemistry and pharmacology.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is often used to study receptor-ligand interactions, particularly in the context of neurotransmitter systems. Its ability to bind to specific receptors makes it a valuable tool for understanding cellular signaling pathways.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, given its structural similarity to known pharmacologically active molecules.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
Target of Action
It is mentioned that this compound is used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Biochemical Pathways
Given its use in proteomics research , it’s likely that it plays a role in protein-related pathways.
Result of Action
Its use in proteomics research suggests that it may have effects at the protein level, potentially altering protein function or expression.
Análisis Bioquímico
Biochemical Properties
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride plays a significant role in biochemical reactions, particularly in the context of proteomics research. This compound interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to bind to specific receptor sites on proteins, altering their conformation and, consequently, their activity. This interaction can lead to either the activation or inhibition of the enzyme’s function, depending on the nature of the binding .
Cellular Effects
The effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of certain genes, leading to changes in protein synthesis and cellular behavior. Additionally, it can alter metabolic pathways within the cell, impacting the overall metabolic flux and the levels of various metabolites .
Molecular Mechanism
At the molecular level, ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes, either inhibiting or activating their activity. It can also interact with DNA and RNA, influencing gene expression and protein synthesis. These interactions are crucial for understanding the compound’s role in various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular behavior and function .
Dosage Effects in Animal Models
The effects of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or disruption of normal metabolic processes. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research .
Metabolic Pathways
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing the overall metabolic flux within the cell. This compound can affect the levels of specific metabolites, leading to changes in cellular metabolism. Understanding these interactions is essential for elucidating the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride within cells and tissues are critical for its activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and impact .
Subcellular Localization
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring. This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with an appropriate nucleophile.
Attachment of the Ethyl Chain: The ethyl chain is attached through alkylation reactions, often using ethyl halides under basic conditions.
Methylation: The final step involves the methylation of the nitrogen atom in the piperidine ring, typically using methyl iodide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the fluorophenyl group or the piperidine ring, potentially leading to defluorination or ring opening.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: N-oxides and hydroxylated derivatives.
Reduction: Defluorinated products and reduced piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- ({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride
- ({1-[2-(4-Bromophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride
- ({1-[2-(4-Methylphenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride
Uniqueness
({1-[2-(4-Fluorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s pharmacokinetic properties, such as its metabolic stability and ability to cross biological membranes. Additionally, the fluorine atom can affect the compound’s binding affinity to specific receptors, making it a valuable molecule for drug discovery and development.
Propiedades
IUPAC Name |
1-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2.2ClH/c1-17-12-14-7-10-18(11-8-14)9-6-13-2-4-15(16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAZGFPAWUIUMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)CCC2=CC=C(C=C2)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Isopropoxy-N-[2-(4-methylphenoxy)propyl]aniline](/img/structure/B1389085.png)
![N-{2-[2-(Sec-butyl)phenoxy]propyl}-2-isopropoxyaniline](/img/structure/B1389086.png)

![N-{2-[4-(Tert-butyl)phenoxy]propyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B1389089.png)

![N-[2-(2,5-Dimethylphenoxy)propyl]-4-(heptyloxy)aniline](/img/structure/B1389091.png)
![N-[2-(4-Isopropylphenoxy)propyl]aniline](/img/structure/B1389092.png)
![N-[2-(2,4-Dichlorophenoxy)propyl]-3-ethoxyaniline](/img/structure/B1389094.png)
![N-{2-[4-(Tert-butyl)phenoxy]propyl}-3-(heptyloxy)aniline](/img/structure/B1389095.png)
![N-[2-(Hexyloxy)benzyl]-3-(tetrahydro-2-furanylmethoxy)aniline](/img/structure/B1389096.png)


